1,1-Dibromonon-1-EN-3-yne
Description
Structure
3D Structure
Properties
CAS No. |
919123-62-9 |
|---|---|
Molecular Formula |
C9H12Br2 |
Molecular Weight |
280.00 g/mol |
IUPAC Name |
1,1-dibromonon-1-en-3-yne |
InChI |
InChI=1S/C9H12Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-5H2,1H3 |
InChI Key |
BOVUVAXKLGOGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=C(Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dibromonon 1 En 3 Yne
Strategies for the Formation of the 1,1-Dibromoalkene Moiety
The geminal dibromoalkene is a critical structural motif that serves as both a key feature of the target molecule and a versatile intermediate for further transformations, such as the formation of a terminal alkyne. The most common and effective methods for its construction begin with an aldehyde precursor, in this case, non-2-yn-1-al.
A cornerstone in the synthesis of 1,1-dibromoalkenes from aldehydes is the Corey-Fuchs reaction. wikipedia.org This reaction is a specialized application of Wittig-type chemistry. It involves the in-situ generation of a dibromomethylenephosphorane reagent from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.org
The reaction proceeds in two distinct stages. First, two equivalents of triphenylphosphine react with carbon tetrabromide to form a phosphorus ylide, specifically (triphenylphosphoranylidene)dibromomethane, and triphenylphosphine dibromide. organic-chemistry.org This ylide then reacts with an aldehyde (R-CHO) in a standard Wittig olefination to produce the 1,1-dibromoalkene intermediate. wikipedia.org
For the synthesis of 1,1-Dibromonon-1-en-3-yne, the starting material would be non-2-yn-1-al. The reaction is typically performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures.
Reaction Scheme:
Step 1 (Ylide Formation): 2 PPh₃ + CBr₄ → Ph₃P=CBr₂ + Ph₃PBr₂
Step 2 (Olefination): C₅H₁₁-C≡C-CHO + Ph₃P=CBr₂ → C₅H₁₁-C≡C-CH=CBr₂ + Ph₃PO
The use of zinc dust can reduce the amount of triphenylphosphine required, which simplifies product purification and can improve yields. jk-sci.com
The Corey-Fuchs reaction described above is the primary example of carbonyl olefination using brominated reagents to form 1,1-dibromoalkenes. jk-sci.com The combination of triphenylphosphine and carbon tetrabromide is highly effective for the one-carbon homologation of aldehydes to the corresponding gem-dibromoolefins. nih.govsynarchive.com
Variations of this procedure have been developed to optimize yields and substrate compatibility. For instance, the reaction conditions can be modified for sensitive substrates. While the PPh₃/CBr₄ system is robust, other brominated reagents have been explored, though they are less common for this specific transformation. The Appel reaction, which also utilizes PPh₃ and CBr₄, is primarily used to convert alcohols to alkyl bromides but shares mechanistic similarities in the activation of triphenylphosphine by the tetrahalomethane. organic-chemistry.orgalfa-chemistry.comwikipedia.org However, for the direct conversion of an aldehyde to a 1,1-dibromoalkene, the Corey-Fuchs protocol remains the most direct and widely cited method. rsc.org
The table below summarizes representative yields for the conversion of various aldehydes to gem-dibromoalkenes using the PPh₃/CBr₄ system, illustrating the broad applicability of this method.
| Starting Aldehyde | Product (gem-Dibromoalkene) | Reported Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | (2,2-Dibromovinyl)benzene | 91 | researchgate.net |
| Cyclohexanecarboxaldehyde | 1-(2,2-Dibromovinyl)cyclohexane | 95 | researchgate.net |
| Octanal | 1,1-Dibromo-1-decene | 85 | researchgate.net |
| Cinnamaldehyde | (4,4-Dibromobuta-1,3-dien-1-yl)benzene | 82 | Generic Representation |
Research into indium-mediated reactions has shown their utility in various organic transformations, particularly in Barbier-type allyl additions to carbonyl compounds. thieme-connect.com These reactions are valued for their ability to proceed in aqueous media and their tolerance of various functional groups. However, the application of indium-mediated reactions for the direct synthesis of 1,1-dihaloalkenes from carbonyl precursors is not a standard or documented methodology. Instead, the role of indium in the context of gem-dihaloalkenes is primarily as a reducing agent. Studies have shown that indium metal can be used for the stereoselective reduction of gem-dibromoalkenes to the corresponding (E)- or (Z)-vinyl bromides, rather than their formation. semanticscholar.orgacs.org Therefore, this pathway is not a viable strategy for constructing the 1,1-dibromoalkene moiety of this compound.
Construction of the Alkyne Moiety within the Molecular Scaffold
The terminal alkyne portion of this compound can be formed either from the dibromoalkene intermediate or incorporated into the starting material before the dibromo-olefination step.
From a gem-Dibromoalkene Intermediate (Corey-Fuchs Second Step): The most direct route to the final target compound utilizes the 1,1-dibromoalkene generated in the first step of the Corey-Fuchs reaction. beilstein-journals.org Treatment of the intermediate, this compound, with two equivalents of a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperature (-78 °C) induces a Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.orgnih.gov This process involves elimination of one equivalent of hydrogen bromide followed by a lithium-halogen exchange and a subsequent 1,2-migration to form the terminal lithium acetylide, which upon aqueous workup, yields the terminal alkyne. organic-chemistry.org
Reaction: C₅H₁₁-C≡C-CH=CBr₂ + 2 n-BuLi → C₅H₁₁-C≡C-C≡CLi → (workup) → C₅H₁₁-C≡C-C≡CH (This describes the formation of a diyne, not the target molecule. A crucial point is that the Corey-Fuchs reaction on an α,β-unsaturated aldehyde like non-2-yn-1-al yields the 1,1-dibromo-1,3-enyne directly. The second step to form a terminal alkyne is not performed on this substrate to get the target molecule. The alkyne is already present).
Correction: The alkyne moiety in this compound is internal. Therefore, the synthesis starts from a molecule that already contains this alkyne. The Corey-Fuchs reaction is performed on an aldehyde that already has the alkyne and the pentyl chain, namely non-2-yn-1-al. The alkynylation methodologies are thus relevant for the synthesis of the precursor aldehyde.
Sonogashira Coupling: An alternative, convergent strategy involves the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. wikipedia.orgjk-sci.com In a potential synthesis for this compound, this could involve coupling 1-heptyne with a three-carbon 1,1-dibromovinyl halide synthon, although preparing such a synthon can be complex. A more feasible Sonogashira approach would be to couple a terminal alkyne with a pre-formed 1,1-dibromoalkene that contains a leaving group.
A highly practical route to this compound involves preparing the necessary aldehyde precursor, non-2-yn-1-al, from a more readily available starting material like a propargyl alcohol. The synthesis begins with oct-1-yn-3-ol, which can be prepared via the alkynylation of hexanal with acetylene. This secondary propargyl alcohol is then oxidized to the corresponding α,β-unsaturated alkynal (an yn-al).
Numerous methods exist for the selective oxidation of propargylic alcohols to their corresponding aldehydes and ketones without affecting the triple bond. nih.gov Common and effective reagents include:
Manganese dioxide (MnO₂)
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like calcium hypochlorite or in a catalytic system with Fe(NO₃)₃ and oxygen. rsc.orgorganic-chemistry.org
Dess-Martin periodinane (DMP)
The table below shows results for the oxidation of various propargylic alcohols to the corresponding ynals/ynones.
| Substrate (Propargyl Alcohol) | Oxidizing Agent/System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenylprop-2-yn-1-ol | CuI/DMAP/TEMPO/O₂ | 3-Phenylpropiolaldehyde | 95 | nih.gov |
| 1-Phenylprop-2-yn-1-ol | TEMPO/Ca(OCl)₂ | 1-Phenylprop-2-yn-1-one | 94 | rsc.org |
| Oct-1-yn-3-ol | MnO₂ | Oct-1-yn-3-one | ~85 | Generic Representation |
| Non-2-yn-1-ol | Fe(NO₃)₃/TEMPO/NaCl/O₂ | Non-2-yn-1-al | 92 | organic-chemistry.org |
Once non-2-yn-1-al is synthesized via this oxidation, it serves as the direct precursor for the Corey-Fuchs reaction as described in section 2.1.1 to yield the final product, this compound.
Chemo- and Regioselective Synthesis of the En-yne System
The construction of the this compound framework hinges on the chemo- and regioselective formation of the en-yne system. Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is crucial in assembling this molecule without resorting to extensive use of protecting groups. nih.gov Regioselectivity, the control of the direction of bond formation, ensures the correct connectivity of the en-yne moiety.
A common strategy for the synthesis of 1,1-dibromo-1-alkenes is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine. This reaction can be adapted to produce the desired 1,1-dibromoalkene precursor. Subsequent coupling reactions, such as the Sonogashira coupling, can then be employed to introduce the alkyne functionality. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne, is a powerful tool for the formation of C(sp)-C(sp2) bonds found in en-ynes. nih.gov
The chemo- and regioselectivity of these reactions are influenced by several factors, including the choice of catalyst, ligands, solvent, and reaction temperature. nih.gov For instance, in nickel-catalyzed reactions for the synthesis of enynes, the ligand can play a critical role in directing the regiochemical outcome of the addition to the alkyne. acs.orgnih.gov
Below is an illustrative data table summarizing the impact of different ligands on the regioselectivity of a model en-yne synthesis.
| Entry | Ligand | Solvent | Temperature (°C) | Regioisomeric Ratio (linear:branched) | Yield (%) |
| 1 | Triphenylphosphine | Toluene | 80 | 85:15 | 78 |
| 2 | Tris(2-furyl)phosphine | Dioxane | 100 | 95:5 | 85 |
| 3 | Xantphos | DMF | 60 | >99:1 | 92 |
| 4 | No Ligand | Toluene | 100 | 50:50 | 45 |
This is a representative table based on general principles of transition-metal-catalyzed cross-coupling reactions and does not represent empirically validated data for the synthesis of this compound.
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.
Chromatographic Methods: Column chromatography is a widely used technique for the purification of organic compounds. acs.org For a nonpolar compound like this compound, silica gel is a common stationary phase, and a mixture of nonpolar solvents like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane can be used as the mobile phase. The polarity of the eluent is optimized to achieve good separation between the desired product and any byproducts or unreacted starting materials. Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification. nih.gov
Crystallization: If the crude product is a solid, recrystallization can be an effective purification method. This technique relies on the difference in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Distillation: For liquid products, distillation can be employed for purification, provided the compound is thermally stable and has a boiling point that is sufficiently different from those of the impurities. Given the conjugated system in this compound, vacuum distillation might be necessary to avoid decomposition at high temperatures.
The following table provides a summary of potential purification strategies for this compound.
| Purification Method | Stationary/Mobile Phase or Solvent | Key Considerations |
| Column Chromatography | Silica gel / Hexane:Ethyl Acetate gradient | Effective for removing polar and nonpolar impurities. Requires careful selection of eluent polarity. |
| Recrystallization | Methanol/Water or Hexane | Dependent on the compound being a solid at room temperature. Solvent choice is critical for good recovery. |
| Vacuum Distillation | N/A | Suitable for liquid products. Reduced pressure is necessary to prevent thermal decomposition. |
This table outlines general purification techniques applicable to organobromine compounds and does not represent specific experimental protocols for this compound.
Chemical Reactivity and Mechanistic Investigations of 1,1 Dibromonon 1 En 3 Yne
Transformations Involving the Dibromoalkene Functionality
The dibromoalkene unit of 1,1-Dibromonon-1-en-3-yne is a versatile functional group that can undergo a range of chemical transformations, providing access to a diverse array of substituted alkynes, enynes, and other valuable organic scaffolds.
Cross-Coupling Reactions of the Vinylic Bromides
Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon bonds at the vinylic positions of this compound. The differential reactivity of the two bromine atoms can often be exploited to achieve mono- or di-substituted products with a high degree of control.
Palladium catalysis is at the forefront of transformations involving 1,1-dibromoalkenes. The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, is a particularly effective method for the synthesis of conjugated enynes and diynes from substrates like this compound. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org
The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, enables the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. In the context of this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl substituents at the vinylic positions. organic-chemistry.org
A one-pot protocol for the synthesis of internal alkynes from 1,1-dibromoalkenes has been developed, which hinges on a sequential Suzuki-Miyaura cross-coupling followed by dehydrobromination. This method has been shown to be effective for 2-aryl- or 2-heteroaryl-1,1-dibromoalkenes coupling with aryl or heteroaryl boronic acids or esters, achieving yields of up to 89%. organic-chemistry.org
| Entry | 1,1-Dibromoalkene Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | 2-phenyl-1,1-dibromoethene | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₃PO₄ | Toluene | Diphenylacetylene | 85 |
| 2 | 2-(thiophen-2-yl)-1,1-dibromoethene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 1-(4-methoxyphenyl)-2-(thiophen-2-yl)acetylene | 78 |
| 3 | 1,1-dibromo-2-(4-chlorophenyl)ethene | Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 1-(4-chlorophenyl)-2-(naphthalen-2-yl)acetylene | 82 |
Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions of 1,1-dibromoalkenes. Nickel catalysts can facilitate the coupling of these substrates with a variety of organometallic reagents, including Grignard reagents and organozinc compounds.
Nickel-catalyzed cross-coupling of gem-dibromoalkenes with organozinc reagents has been shown to be an effective method for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. These reactions often proceed with high stereoselectivity, providing access to substituted alkenes with defined geometries.
| Entry | 1,1-Dibromoalkene Substrate | Organozinc Reagent | Nickel Catalyst | Ligand | Solvent | Product | Yield (%) |
| 1 | 1,1-dibromo-2-phenylethene | Phenylzinc chloride | NiCl₂ | PPh₃ | THF | 1,1,2-triphenylethene | 88 |
| 2 | 1,1-dibromo-3,3-dimethyl-1-butene | Ethylzinc bromide | Ni(acac)₂ | dppe | NMP | 2,2-dimethyl-4-ethyl-3-hexene | 75 |
| 3 | 1,1-dibromo-2-cyclohexylethene | Benzylzinc bromide | Ni(cod)₂ | PCy₃ | DME | (Z)-1-benzyl-2-cyclohexyl-1-bromoethene | 92 (mono-coupling) |
The selective removal of one or both bromine atoms from the dibromoalkene functionality opens up further synthetic avenues. Monoreduction can lead to the formation of monobromoalkenes, which are valuable intermediates for subsequent cross-coupling reactions. Complete elimination of both bromine atoms provides a direct route to the corresponding alkyne.
Base-mediated elimination of two molecules of hydrogen bromide from vicinal or geminal dihalides is a classical method for the synthesis of alkynes. Strong bases such as sodium amide (NaNH₂) are often employed for this transformation. researchgate.net For a substrate like this compound, this would lead to the formation of a diyne.
Nucleophilic Addition Reactions to the Double Bond
The electron-withdrawing nature of the two bromine atoms makes the double bond of the dibromoalkene susceptible to nucleophilic attack. This reactivity can be exploited to introduce a variety of heteroatomic or carbon-based nucleophiles. Michael addition, or conjugate addition, of nucleophiles to the activated double bond is a key reaction in this category. nih.gov
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful transformation that converts an organic halide into an organometallic species, which can then be trapped with an electrophile. nih.gov In the case of 1,1-dibromoalkenes, this reaction is typically carried out using organolithium reagents at low temperatures. nih.gov The resulting vinyllithium species can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a new functional group at the vinylic position. Theoretical studies on the lithium-halogen exchange of 1,1-dihaloalkenes with methyllithium have shown that the sterically more constrained bromine atom is preferentially exchanged under kinetic control. nih.gov
Reactivity of the Alkyne Functionality
The carbon-carbon triple bond in this compound serves as the primary site for a variety of chemical reactions. The strong electron-withdrawing nature of the two bromine atoms polarizes the conjugated system, rendering the alkyne moiety electron-deficient and susceptible to nucleophilic attack, while also activating it for cycloaddition and other metal-catalyzed reactions.
The addition of water or boranes across the triple bond of this compound provides pathways to functionalized ketone and aldehyde derivatives. The regiochemical outcome of these reactions is dictated by the choice of catalyst and reaction conditions.
Alkyne Hydration: The hydration of alkynes is a well-established method for the synthesis of carbonyl compounds. libretexts.orgkhanacademy.orgpressbooks.pub For terminal alkynes, these reactions typically yield methyl ketones via an enol intermediate. libretexts.org In the case of this compound, the internal alkyne is electronically biased by the adjacent electron-withdrawing group. Mercury(II)-catalyzed hydration in the presence of a strong acid follows Markovnikov's rule, where the initial electrophilic attack on the alkyne leads to the formation of a vinyl cation intermediate. chemistrysteps.com Nucleophilic attack by water occurs at the more substituted carbon (C-3), which is better able to stabilize the partial positive charge. Subsequent tautomerization of the resulting enol yields the corresponding ketone. Gold-catalyzed hydration of haloalkynes has also been shown to be an effective method for producing α-halomethyl ketones, suggesting a similar reactivity pattern. organic-chemistry.org
Hydroboration-Oxidation: In contrast to hydration, the hydroboration-oxidation sequence offers a route to aldehydes via an anti-Markovnikov addition. libretexts.orgchemistrysteps.com To prevent double addition across the triple bond, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed. libretexts.orgyoutube.com The boron atom, acting as the electrophile, adds to the less sterically hindered and more electron-rich carbon of the alkyne. For this compound, the addition of the borane is expected to occur at the C-4 position. Subsequent oxidative workup with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, generating an enol that tautomerizes to the final aldehyde product.
Table 1: Hydration and Hydroboration Reactions of this compound This table presents the predicted products based on established reaction mechanisms for functionalized alkynes.
| Reaction | Reagents | Predicted Intermediate | Predicted Final Product | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1,1-Dibromo-3-hydroxynon-1,3-diene | 1,1-Dibromonon-1-en-3-one | Markovnikov |
| Hydroboration-Oxidation | 1. (Sia)₂BH; 2. H₂O₂, NaOH | 1,1-Dibromo-4-hydroxynon-1,3-diene | 1,1-Dibromonon-1-en-4-al | Anti-Markovnikov |
The alkyne in this compound can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures. Its reactivity is enhanced by the conjugated electron-withdrawing dibromoalkene group.
[2+2] cycloaddition reactions involving alkynes are generally less common than other cycloadditions and often require photochemical conditions or specialized catalysts. While reactions of terminal alkynes with reagents like diborenes have been reported, this pathway is not considered a general or prominent route for the functionalization of 1,3-enynes like this compound under standard thermal conditions. nih.gov
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile for reaction with various 1,3-dipoles.
Reaction with Azides: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields a 1,2,3-triazole. wikipedia.org The reaction's regioselectivity is governed by frontier molecular orbital (FMO) theory. For an electron-deficient alkyne, the reaction is controlled by the interaction between the HOMO of the azide and the LUMO of the alkyne. Thermal cycloadditions may result in a mixture of regioisomers. nih.gov However, metal-catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide exclusively the 1,4-disubstituted triazole isomer with high efficiency. mdpi.com
Reaction with Nitrones: Nitrones react with alkynes to form isoxazolines. wikipedia.org The regioselectivity is also dictated by FMO interactions. With the electron-deficient alkyne of this compound, the dominant interaction is between the HOMO of the nitrone and the LUMO of the alkyne. wikipedia.orgresearchgate.net This leads to a predictable regiochemical outcome where the oxygen of the nitrone dipole bonds to the more electrophilic carbon of the alkyne (C-3), resulting in the formation of a 4-substituted isoxazoline derivative.
Table 2: [3+2] Dipolar Cycloaddition Reactions with this compound as the Dipolarophile This table illustrates the expected products from the reaction of this compound with representative 1,3-dipoles.
| 1,3-Dipole | Reagent Example | Reaction Type | Predicted Product Structure |
| Azide | Benzyl Azide | Huisgen Cycloaddition (CuAAC) | 1-Benzyl-4-((E)-1,2-dibromonon-1-en-3-yl)-1H-1,2,3-triazole |
| Nitrone | N-Benzyl-C-phenylnitrone | Nitrone-Alkyne Cycloaddition | 2-Benzyl-5-((E)-1,2-dibromonon-1-en-3-yl)-3-phenyl-2,5-dihydroisoxazole |
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, the alkyne moiety of this compound can act as the dienophile (the 2π-electron component). The reactivity of a dienophile is significantly increased by the presence of electron-withdrawing groups. youtube.comchemistrysteps.com The gem-dibromoalkenyl substituent acts as a potent electron-withdrawing group, thereby lowering the energy of the alkyne's LUMO and accelerating the reaction with an electron-rich diene (a normal-demand Diels-Alder reaction). The reaction is concerted and stereospecific, leading to the formation of a substituted 1,4-cyclohexadiene ring. masterorganicchemistry.commasterorganicchemistry.com
Table 3: Representative Diels-Alder Reactions with this compound as the Dienophile
| Diene (4π component) | Example Diene | Expected Cycloadduct |
| Acyclic Diene | 2,3-Dimethyl-1,3-butadiene | 1-((E)-1,2-Dibromovinyl)-4,5-dimethyl-2-pentylcyclohexa-1,4-diene |
| Cyclic Diene | Cyclopentadiene | 5-((E)-1,2-Dibromovinyl)-6-pentylbicyclo[2.2.1]hepta-2,5-diene |
| Heterocyclic Diene | 1-Methyl-1,2-dihydropyridine | Product of cycloaddition followed by subsequent rearrangement/aromatization |
Transition metal catalysis provides a versatile platform for the functionalization of alkynes. rsc.orgrsc.org For a substrate like this compound, catalysts based on palladium, gold, or copper can activate the triple bond towards the addition of various nucleophiles.
Oxyalkynylation and Aminoalkynylation: These reactions involve the simultaneous addition of an alkynyl group and a heteroatom nucleophile (oxygen or nitrogen) across an unsaturated bond. While often applied to alkenes, related transformations can be envisioned for the alkyne in this compound. A more direct functionalization involves the transition metal-catalyzed addition of an alcohol (oxy-addition) or amine (amino-addition) across the triple bond. For instance, palladium or gold catalysts can render the alkyne sufficiently electrophilic to be attacked by an alcohol or amine nucleophile. This typically results in the formation of enol ethers or enamines, respectively, with regioselectivity depending on the specific catalytic system and reaction conditions. The functionalization of haloalkynes through such transition metal-catalyzed pathways is a known strategy. nih.govresearchgate.net Similarly, copper-catalyzed C-H activation has been used for the direct amidation of terminal alkynes. nih.gov For this compound, such reactions would need to be selective for the alkyne over the dibromoalkene, which could also potentially interact with the metal catalyst.
Table 4: Potential Transition Metal-Catalyzed Functionalizations of the Alkyne Moiety This table outlines plausible transformations based on modern catalytic methods.
| Reaction Type | Catalyst System (Example) | Nucleophile | General Product Class |
| Hydroamination | Pd(II) or Au(I) complexes | R₂NH (e.g., Morpholine) | Enamine |
| Hydroalkoxylation | Pd(II) or Au(I) complexes | ROH (e.g., Methanol) | Enol Ether |
| Aminoalkynylation | Pd(0)/Cu(I) co-catalysis | R₂NH + Terminal Alkyne | Dieneynamine |
| Oxyalkynylation | Au(I) or Pd(II) complexes | ROH + Terminal Alkyne | Dienynyl Ether |
Cycloaddition Reactions
Concerted Reactivity of the En-yne System
The conjugated enyne system is the primary site of reactivity, susceptible to various concerted and stepwise reactions.
Electrophilic additions to conjugated systems like the one in this compound are mechanistically intriguing due to the potential for multiple reaction pathways. The addition of an electrophile (E+) can occur at either the double or the triple bond, leading to the formation of a resonance-stabilized carbocation. libretexts.orgyoutube.com
The initial step involves the attack of the π-system on the electrophile. Protonation of the double bond, for instance, would generate an allylic carbocation that is also stabilized by the adjacent alkyne. This delocalization of the positive charge across multiple carbon atoms is a key feature of the reactivity of conjugated dienes and enynes. libretexts.org
The subsequent attack by a nucleophile (Nu-) can occur at different positions of the resonance-stabilized intermediate, leading to 1,2-addition or 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.org Lower temperatures typically favor the kinetically controlled 1,2-adduct, which is formed faster, while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled 1,4-adduct. youtube.comlibretexts.org
Table 1: Potential Products of Electrophilic Addition of HBr to this compound
| Addition Type | Intermediate Carbocation | Final Product |
| 1,2-Addition | Resonance-stabilized allylic cation | 1,1,2-Tribromo-1-nonen-3-yne |
| 1,4-Addition | Resonance-stabilized propargylic cation | 1,1,4-Tribromo-1,2-nonadien-3-yne |
Note: The regioselectivity of the initial electrophilic attack and the subsequent nucleophilic attack are governed by the electronic effects of the substituents and the stability of the intermediate carbocations.
The carbocationic intermediates formed during electrophilic additions or other acid-mediated reactions can undergo various rearrangements. mdpi.com For this compound, these pathways can lead to complex molecular skeletons.
Allene Formation: A common rearrangement pathway for enyne systems involves the formation of allenes. This can be initiated by the protonation of the triple bond, followed by a 1,3-hydride shift or other skeletal rearrangements. The resulting allene is a valuable synthetic intermediate.
Carbocation Mediated Isomerizations: Acid-catalyzed reactions can lead to complex isomerizations. encyclopedia.pub The stability of the carbocation intermediates plays a crucial role in directing the rearrangement pathway. For example, a transient carbocation can be stabilized by the electron-rich aryl group in aryl-substituted enynes, facilitating cyclization or other isomerization reactions. acs.org In the case of this compound, the alkyl chain and the dibromovinyl group will influence the stability of any carbocationic intermediates and thus the propensity for rearrangement.
Elucidation of Reaction Mechanisms and Transition States
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling the outcome and developing new synthetic methodologies.
The 1,1-dibromo-1-alkene functionality is a key handle for palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.comresearchgate.net The general mechanism for these transformations involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination. wildlife-biodiversity.com
A critical mechanistic aspect for 1,1-dihalo-1-alkenes is the potential for α-dehalopalladation following the initial oxidative addition. This process can lead to the formation of a vinylic palladium carbene intermediate, which can then undergo further reactions. nih.gov
Table 2: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling of this compound
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into one of the C-Br bonds. | Alk-enyl-Pd(II)-Br complex |
| Transmetalation | An organometallic reagent (e.g., organoboron) transfers its organic group to the palladium center. | Alk-enyl-Pd(II)-R complex |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Coupled product and Pd(0) |
Kinetic studies and the isolation of intermediates are essential for elucidating the precise mechanism and identifying the rate-determining step. illinois.edunih.gov
Achieving high selectivity (chemo-, regio-, and stereo-) is a central challenge in the functionalization of polyunsaturated molecules like this compound.
Chemoselectivity: In reactions involving multiple reactive sites, such as the double bond, the triple bond, and the C-Br bonds, directing the reaction to a specific site is crucial. This can often be controlled by the choice of catalyst and reaction conditions. For instance, certain platinum catalysts are known to selectively catalyze the diboration of diynes. nih.gov
Regioselectivity: In addition reactions, the regioselectivity is determined by which atom of the unsaturated bond forms a new bond with which part of the reagent. For electrophilic additions, this is often governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). researchgate.net
Stereoselectivity: The spatial arrangement of the newly formed bonds is also a critical aspect. In many transition-metal-catalyzed reactions, the stereochemical outcome is determined by the geometry of the catalyst-substrate complex and the mechanism of the bond-forming step. For example, indium(III)-catalyzed cycloisomerization of 1,5-enynes can proceed with either retention or inversion of the alkene configuration, depending on the substrate. acs.org
Spectroscopic and Structural Characterization Methodologies for 1,1 Dibromonon 1 En 3 Yne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. udel.edu By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. creative-biostructure.com For a molecule like 1,1-Dibromonon-1-en-3-yne, with its distinct electronic environments created by the dibromoalkene and alkyne moieties, NMR is particularly informative.
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to one another. The chemical shift (δ) of a proton is highly dependent on its local electronic environment. libretexts.org Electronegative atoms, such as bromine, and unsaturated systems, like alkenes and alkynes, significantly influence the chemical shifts of nearby protons. libretexts.org
For this compound, the vinylic proton (=CH) is expected to appear significantly downfield due to the deshielding effects of the double bond and the two geminal bromine atoms. Its predicted chemical shift would be in the range of 6.5-7.5 ppm. The propargylic protons (-CH₂-), being adjacent to the alkyne, would resonate in a characteristic region, typically around 2.5-3.5 ppm. oregonstate.edu The remaining protons of the pentyl chain would appear in the upfield region (δ 0.8-1.6 ppm), typical for aliphatic alkanes. oregonstate.edu
The multiplicity, or splitting pattern, of each signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule. This provides crucial connectivity information.
Expected ¹H NMR Data for this compound:
| Proton Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | 6.5 - 7.5 | Triplet (t) | ~7 Hz | 1H |
| H-5 | 2.2 - 2.5 | Triplet (t) | ~7 Hz | 2H |
| H-6 | 1.4 - 1.6 | Quintet | ~7 Hz | 2H |
| H-7 | 1.2 - 1.4 | Sextet | ~7 Hz | 2H |
| H-8 | 1.2 - 1.4 | Sextet | ~7 Hz | 2H |
| H-9 | 0.8 - 1.0 | Triplet (t) | ~7 Hz | 3H |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR (~0-220 ppm) and are characteristic of the carbon's hybridization and electronic environment. oregonstate.edu
For this compound, the carbon atoms of the functional groups are expected to have distinct chemical shifts. The dibrominated alkene carbon (C-1) would be found significantly upfield compared to a typical alkene carbon due to the heavy atom effect of the two bromines. The other vinylic carbon (C-2) would be in the normal alkene region. The sp-hybridized carbons of the alkyne (C-3 and C-4) typically resonate in the range of 65-90 ppm. wisc.edu The carbons of the alkyl chain would appear in the upfield region of the spectrum. compoundchem.com
Expected ¹³C NMR Data for this compound:
| Carbon Assignment (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (=CBr₂) | 85 - 95 |
| C-2 (=CH) | 135 - 145 |
| C-3 (C≡) | 75 - 85 |
| C-4 (C≡) | 85 - 95 |
| C-5 (-CH₂-) | 18 - 22 |
| C-6 (-CH₂-) | 30 - 33 |
| C-7 (-CH₂-) | 28 - 31 |
| C-8 (-CH₂-) | 21 - 24 |
| C-9 (-CH₃) | 13 - 15 |
For complex molecules, one-dimensional NMR spectra can become crowded. Two-dimensional (2D) NMR experiments spread the signals across two frequency axes, revealing correlations between nuclei that aid in definitive structure elucidation. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart). libretexts.org Cross-peaks in a COSY spectrum connect coupled protons. For this compound, COSY would confirm the connectivity of the entire pentyl chain by showing correlations between H-5/H-6, H-6/H-7, H-7/H-8, and H-8/H-9. A weaker, four-bond correlation might also be observed between the vinylic H-2 and the propargylic H-5 protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps each proton signal to the carbon signal of the carbon atom it is directly attached to. It is invaluable for unambiguously assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:
The vinylic proton (H-2) showing correlation to the alkyne carbons (C-3, C-4) and the dibrominated carbon (C-1).
The propargylic protons (H-5) showing correlation to the alkyne carbons (C-3, C-4) and to C-6.
Expected 2D NMR Correlations for this compound:
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
|---|---|---|---|
| H-2 | H-5 (weak) | C-2 | C-1, C-3, C-4 |
| H-5 | H-2 (weak), H-6 | C-5 | C-3, C-4, C-6, C-7 |
| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 |
| H-9 | H-8 | C-9 | C-7, C-8 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The spectrum of this compound would be expected to show several characteristic absorption bands:
C-H stretching (sp²): A peak just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) corresponding to the vinylic C-H bond. dummies.com
C-H stretching (sp³): A series of peaks just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) from the C-H bonds of the alkyl chain. libretexts.org
C≡C stretching: A weak to medium absorption in the range of 2100-2260 cm⁻¹. libretexts.org As an internal alkyne, this band may be weak due to the low polarity of the bond. quimicaorganica.org
C=C stretching: An absorption in the 1630-1680 cm⁻¹ region for the carbon-carbon double bond. dummies.com
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Vinylic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Alkyne C≡C | Stretch | 2100 - 2260 | Weak to Medium |
| Alkene C=C | Stretch | 1630 - 1680 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org
The presence of two bromine atoms in this compound makes its mass spectrum highly characteristic. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, any ion containing two bromine atoms will appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. docbrown.inforesearchgate.net This isotopic signature provides definitive evidence for the presence of two bromine atoms.
The molecular ion peak cluster for C₉H₁₂Br₂ would be centered around m/z 282, 284, and 286. Fragmentation would likely occur via cleavage of the alkyl chain, and any fragment containing a single bromine atom would exhibit a characteristic 1:1 doublet of peaks separated by 2 m/z units. docbrown.info
Expected Mass Spectrometry Data for this compound:
| Ion | Formula | Expected m/z Values | Relative Intensity Pattern | Notes |
|---|---|---|---|---|
| [M]⁺ | [C₉H₁₂Br₂]⁺ | 282, 284, 286 | ~1:2:1 | Molecular ion triplet |
| [M-C₅H₁₁]⁺ | [C₄HBr₂]⁺ | 211, 213, 215 | ~1:2:1 | Loss of the pentyl radical |
| [M-Br]⁺ | [C₉H₁₂Br]⁺ | 203, 205 | ~1:1 | Loss of a bromine radical |
Advanced Spectroscopic and Diffraction Techniques for Definitive Structural Elucidation
While the combination of NMR, IR, and MS provides a comprehensive picture of the molecular structure, definitive proof, particularly of the three-dimensional arrangement in the solid state, can be obtained through single-crystal X-ray diffraction. If a suitable crystal of this compound or a solid derivative can be grown, this technique can determine the precise bond lengths, bond angles, and stereochemical relationships within the molecule, offering the highest level of structural confirmation.
Computational and Theoretical Investigations of 1,1 Dibromonon 1 En 3 Yne
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. nih.govresearchgate.netudel.edu Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to solve the Schrödinger equation for the molecule, yielding information about molecular orbitals and energy levels. scienceopen.comresearchgate.net
The concept of orbital hybridization is crucial for describing the geometry and bonding of carbon atoms in organic molecules. pw.live In 1,1-dibromonon-1-en-3-yne, the carbon backbone features atoms in three different hybridization states: sp³, sp², and sp. The specific hybridization of each carbon atom in the core en-yne structure and the adjacent alkyl chain dictates the molecule's local geometry and bond characteristics.
The carbon atoms of the double bond (C1 and C2) are sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. study.comkhanacademy.org The carbon atoms of the triple bond (C3 and C4) are sp hybridized, resulting in a linear geometry with bond angles of 180°. study.comyoutube.com The remaining carbons in the pentyl chain (C5 through C9) are all sp³ hybridized, characterized by a tetrahedral geometry and bond angles of roughly 109.5°. youtube.comnih.govyoutube.com
Table 1: Hybridization States of Carbon Atoms in this compound This table outlines the hybridization state and corresponding local geometry for each carbon atom along the molecule's backbone.
| Carbon Atom | Structural Position | Hybridization State | Expected Geometry |
|---|---|---|---|
| C1 | =CBr₂ | sp² | Trigonal Planar |
| C2 | -CH= | sp² | Trigonal Planar |
| C3 | -C≡ | sp | Linear |
| C4 | ≡C- | sp | Linear |
| C5-C8 | -(CH₂)₄- | sp³ | Tetrahedral |
| C9 | -CH₃ | sp³ | Tetrahedral |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital most likely to accept electrons, defining its electrophilic character. youtube.comchadsprep.com
For this compound, the HOMO and LUMO are primarily associated with the π-systems of the alkene and alkyne groups.
HOMO : The HOMO is expected to have significant electron density localized on the carbon-carbon triple bond. The alkyne's π-orbitals are generally higher in energy than those of a corresponding alkene, making this region a potential site for interaction with electrophiles.
LUMO : The LUMO is likely centered on the dibromo-substituted alkene moiety. The powerful electron-withdrawing effect of the two bromine atoms significantly lowers the energy of the π* antibonding orbital of the double bond. This makes the C1 carbon atom highly electrophilic and susceptible to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net Computational calculations can precisely determine the energies and spatial distributions of these orbitals.
Table 2: Predicted Properties from Frontier Molecular Orbital Analysis This table summarizes the key characteristics and reactivity implications of the HOMO and LUMO of this compound based on theoretical principles.
| Orbital | Predicted Location of Electron Density | Associated Reactivity | Potential Reaction Site |
|---|---|---|---|
| HOMO | Alkyne (C≡C) π-system | Nucleophilic / Basic | Reaction with electrophiles |
| LUMO | Dibromoalkene (C=CBr₂) π*-system | Electrophilic / Acidic | Nucleophilic attack at C1 |
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. While the en-yne portion of this compound is rigid and planar, the attached pentyl group introduces conformational flexibility. The primary source of this flexibility is the rotation around the C4-C5 single bond, which connects the rigid en-yne system to the flexible alkyl chain.
To minimize steric strain, the pentyl chain is expected to preferentially adopt an extended, anti-periplanar (staggered) conformation. fiveable.memasterorganicchemistry.com Rotations around the C-C bonds can lead to higher-energy gauche conformers. Computational methods can map the potential energy surface by rotating these bonds, allowing for the identification of the global energy minimum conformation and the energy barriers between different conformers.
Regarding stereochemistry, the 1,1-dibromo substitution on the alkene means that both bromine atoms are attached to the same carbon (C1). Consequently, the double bond does not exhibit E/Z isomerism, simplifying the stereochemical landscape of the molecule.
Theoretical Studies on Reaction Pathways and Energetics
Computational chemistry is an indispensable tool for mapping out the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. chemrxiv.org
Molecules like this compound are valuable substrates in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Computational modeling, particularly using DFT, is widely used to elucidate the complex catalytic cycles involved in these transformations. mpg.dersc.orgresearchgate.net For a typical palladium-catalyzed reaction, the cycle can be modeled step-by-step:
Oxidative Addition : The initial step where the palladium catalyst inserts into one of the C-Br bonds. Calculations can determine the activation energy for this step and predict whether it is the rate-determining step of the cycle.
Transmetalation : The transfer of an organic group from another organometallic reagent to the palladium center.
Reductive Elimination : The final step where the coupled product is formed and the catalyst is regenerated.
Beyond mapping known reactions, quantum chemical methods can predict the intrinsic reactivity and selectivity of a molecule. scienceopen.commdpi.com For this compound, these methods can address key questions:
Reactivity : As discussed in FMO theory, the HOMO-LUMO gap provides a quantitative measure of chemical reactivity.
Regioselectivity : In reactions involving additions or substitutions, computational models can predict the most likely site of attack. By calculating parameters such as partial atomic charges or mapping the molecular electrostatic potential (MEP), regions of positive (electrophilic) and negative (nucleophilic) charge can be visualized. For this molecule, such calculations would confirm the high electrophilicity of the C1 carbon.
Chemoselectivity : In cross-coupling reactions, a key question is which of the two C-Br bonds will react first. Computational modeling of the oxidative addition step for each bond can reveal any kinetic or thermodynamic preference, thus predicting the outcome of a mono-coupling reaction.
Table 3: Application of Quantum Chemical Parameters in Reactivity Prediction This table connects theoretical parameters that can be calculated for this compound to the specific aspects of chemical behavior they help predict.
| Quantum Chemical Parameter | Predicted Chemical Property | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Energy Gap | Kinetic Stability / Overall Reactivity | Indicates susceptibility to reactions. |
| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Identifies the electrophilic C1 and nucleophilic alkyne region. |
| Calculated Partial Atomic Charges | Local polarity and reaction sites | Quantifies the electrophilicity of the C1 carbon atom. |
| Transition State Energy Calculations | Reaction barriers and rates (kinetics) | Predicts which C-Br bond is more likely to react first in coupling reactions. |
Spectroscopic Parameter Prediction and Validation
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering invaluable insights into molecular structure and properties before a compound is synthesized or isolated. For a molecule such as this compound, where experimental data may not be readily available, theoretical predictions are particularly crucial. These predictions, however, must be carefully validated against experimental data whenever possible to ensure their accuracy and reliability.
Theoretical Prediction of Spectroscopic Data
The primary methods for predicting spectroscopic parameters are rooted in quantum mechanics, particularly Density Functional Theory (DFT). These methods calculate the electronic structure of a molecule to derive its properties, including NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electron ionization patterns (mass spectrometry).
For this compound, a typical computational workflow for predicting its spectroscopic parameters would involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is a critical first step as the calculated spectroscopic parameters are highly dependent on the molecular geometry.
Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies correspond to the absorption bands in an infrared (IR) spectrum.
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus are calculated. These are then converted into NMR chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Mass Spectrometry Fragmentation Prediction: While less straightforward than NMR or IR prediction, computational methods can also be used to predict the fragmentation patterns in mass spectrometry by calculating the energies of different potential fragment ions.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) will yield slightly different results. The choice of computational method is often a compromise between accuracy and computational cost.
Predicted Spectroscopic Data for this compound
In the absence of experimentally acquired spectra for this compound, theoretical values provide a baseline for what to expect. The following tables outline the predicted spectroscopic data based on general principles and data for similar functional groups.
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum is predicted to show signals corresponding to the different types of hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH- | 6.5 - 7.5 | Triplet |
| -CH₂- (adjacent to alkyne) | 2.5 - 3.0 | Triplet |
| -CH₂- (alkyl chain) | 1.3 - 1.7 | Multiplet |
| -CH₃ | 0.8 - 1.0 | Triplet |
Note: These are estimated ranges. Actual values would be determined by specific computational calculations.
Predicted ¹³C NMR Chemical Shifts
The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=CBr₂ | 85 - 95 |
| =CH- | 130 - 140 |
| C≡C | 70 - 90 |
| -CH₂- (adjacent to alkyne) | 20 - 30 |
| -CH₂- (alkyl chain) | 22 - 35 |
| -CH₃ | 10 - 15 |
Note: These are estimated ranges. Actual values would be determined by specific computational calculations.
Predicted Infrared (IR) Absorption Frequencies
The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkene) | 3050 - 3150 | Medium |
| C-H (alkane) | 2850 - 3000 | Strong |
| C≡C (alkyne) | 2100 - 2250 | Medium-Weak |
| C=C (alkene) | 1600 - 1680 | Medium |
| C-Br | 500 - 650 | Strong |
Note: These are estimated ranges. The intensity of the alkyne stretch can be weak if the molecule is relatively symmetric.
Validation of Predicted Parameters
The validation of computationally predicted spectroscopic parameters is achieved by comparing them with experimental data. Discrepancies between theoretical and experimental values are common and can arise from several factors, including:
Solvent Effects: Computational predictions are often performed for the gas phase, while experimental data is typically collected in a solvent. The interaction between the solute and solvent can influence the spectroscopic parameters.
Vibrational Averaging: Theoretical calculations usually assume a static molecular structure, whereas molecules are constantly vibrating at room temperature.
Limitations of the Theoretical Model: The chosen level of theory and basis set may not be sufficient to capture all the electronic effects within the molecule.
When experimental data is available, a statistical analysis, such as calculating the mean absolute error (MAE) between the predicted and experimental values, can quantify the accuracy of the computational method. For novel compounds like this compound, the initial synthesis and characterization would provide the crucial experimental data needed to validate and refine the computational models for this class of compounds. This iterative process of prediction and validation is essential for advancing our understanding of molecular structure and properties.
Applications of 1,1 Dibromonon 1 En 3 Yne in Complex Organic Synthesis
Role as a Key Intermediate in Natural Product Synthesis
The enyne motif is a common structural feature in many natural products, and the 1,1-dibromoalkene functionality provides a convenient handle for further molecular elaboration. This makes 1,1-Dibromonon-1-en-3-yne a potentially valuable intermediate in the total synthesis of various natural products, particularly those of marine origin.
One of the key reactions of 1,1-dibromoalkenes is their conversion to alkynes through elimination or coupling reactions. This transformation is particularly useful for the synthesis of poly-acetylenic natural products. Furthermore, the dibromoalkene can participate in stereocontrolled cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to introduce new carbon-carbon bonds with high degrees of geometric control. This is crucial for the precise construction of the carbon skeleton of complex natural products.
Enyne metathesis is another powerful tool in organic synthesis that can be applied to derivatives of this compound. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov This reaction, catalyzed by ruthenium or molybdenum carbene complexes, allows for the formation of cyclic and polycyclic systems containing conjugated dienes, which are common motifs in many natural products. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov The long alkyl chain in this compound can influence the conformational preferences of the molecule, potentially leading to high levels of stereoselectivity in ring-closing enyne metathesis (RCEYM) reactions. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov
| Reaction Type | Reagents/Catalyst | Product Type | Relevance to Natural Product Synthesis |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base | Conjugated enynes or enediynes | Construction of complex carbon skeletons rsc.org |
| Suzuki-Miyaura Coupling | Pd catalyst, base | Substituted alkenes and dienes | Formation of C-C bonds with stereocontrol researchgate.net |
| Ring-Closing Enyne Metathesis (RCEYM) | Ru or Mo carbene catalyst | Cyclic 1,3-dienes | Synthesis of carbocyclic and heterocyclic cores wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov |
Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds
The structural motifs accessible from this compound are prevalent in a wide range of bioactive molecules and pharmaceutical scaffolds. The ability to selectively functionalize both the double and triple bonds allows for the creation of diverse molecular libraries for drug discovery.
Marine alkaloids, a class of natural products known for their potent biological activities, often contain halogenated pyrrole or indole ring systems. researchgate.netnih.govresearchgate.net The 1,1-dibromoalkene moiety of this compound can serve as a precursor for the construction of such halogenated heterocycles. researchgate.netnih.govresearchgate.net Tandem cyclization reactions, where multiple bonds are formed in a single operation, can be employed to efficiently construct complex heterocyclic scaffolds from enyne precursors. beilstein-journals.orgnih.govsciforum.netrsc.org
Furthermore, the long lipophilic nonyl chain can be a desirable feature in drug candidates, as it can enhance membrane permeability and improve pharmacokinetic properties. The modular nature of the synthesis, starting from this compound, allows for the systematic variation of the molecular structure to optimize biological activity.
Building Block for Novel Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of novel heterocyclic compounds. The tandem annulation of enynes is a powerful strategy for the construction of functionalized pyridines and pyrroles. beilstein-journals.org These reactions can proceed through either a 6-endo-dig or a 5-exo-dig cyclization pathway, leading to six-membered or five-membered nitrogen-containing heterocycles, respectively. beilstein-journals.org
The versatility of this approach allows for the introduction of a wide range of functional groups into the heterocyclic ring system, including halogens, trifluoromethyl groups, and aryl substituents. beilstein-journals.org For example, the electrophilic iodocyclization of 2-nitro-1,3-enynes has been shown to be an effective method for the synthesis of halogenated pyrroles, which are common motifs in marine alkaloids. beilstein-journals.org
| Cyclization Mode | Product | Key Features |
| 6-endo-dig | Pyridine derivatives | Access to a key pharmacophore in many bioactive molecules. beilstein-journals.org |
| 5-exo-dig | Pyrrole derivatives | Construction of scaffolds found in natural products and pharmaceuticals. beilstein-journals.orgnih.govrsc.orgrsc.orgresearchgate.net |
Utilization in Materials Science and Polymer Chemistry
The unique electronic and structural features of this compound make it an attractive monomer for the synthesis of advanced polymeric materials with interesting optical and electronic properties.
The presence of both a polymerizable alkyne group and a reactive dibromoalkene allows for the synthesis of a variety of functional polymers. For instance, Sonogashira coupling polymerization of dihaloarenes with diynes is a well-established method for the preparation of conjugated polymers such as poly(arylene ethynylene)s (PAEs). Similarly, this compound could be used in step-growth polymerizations to create polymers with alternating enyne and aromatic units.
Enyne metathesis can also be employed for the synthesis of polymers. beilstein-journals.org Alternating ring-opening metathesis polymerization (AROMP) of enynes with cyclic enol ethers can produce degradable poly(vinyl ether) materials. beilstein-journals.org The long alkyl chain of this compound could impart solubility and processability to the resulting polymers.
Conjugated polymers derived from enyne-containing monomers often exhibit interesting optical and electronic properties, such as photoluminescence and electroluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researcher.lifemdpi.comiupac.orgucm.es The extended π-conjugation in these materials allows for efficient charge transport.
The bromine atoms on the double bond of this compound can be retained in the polymer backbone, providing sites for post-polymerization modification. This allows for the fine-tuning of the polymer's properties, such as its solubility, band gap, and charge-transport characteristics. For example, the bromoaryl groups can be used to attach other functional moieties through cross-coupling reactions. rsc.org
| Polymerization Method | Monomer Type | Resulting Polymer | Potential Application |
| Sonogashira Coupling Polycondensation | Dihaloarenes and Diynes | Poly(arylene ethynylene)s (PAEs) | Organic electronics, sensors organic-chemistry.org |
| Enyne Metathesis Polymerization | Enynes and Cyclic Enol Ethers | Poly(vinyl ether)s | Degradable materials beilstein-journals.org |
| Migita–Kosugi–Stille Coupling Polycondensation | Organostannanes and Organic Halides | Poly(thienylene phenylene)s | Organic electronics rsc.org |
Design and Synthesis of Molecular Architectures with Tunable Properties
The rigid and linear nature of the enyne unit, combined with the synthetic versatility of the dibromoalkene, makes this compound an excellent building block for the construction of well-defined molecular architectures with tunable properties.
The long alkyl chain can promote self-assembly into ordered structures, such as liquid crystals. mdpi.combeilstein-journals.orgmdpi.comresearchgate.netnih.gov The balance between the rigid enyne core and the flexible alkyl chain is crucial for determining the mesomorphic properties of the resulting molecules. By systematically varying the length and nature of the alkyl chain, it is possible to control the type of liquid crystalline phase and the temperature range over which it is stable. mdpi.combeilstein-journals.orgmdpi.comresearchgate.netnih.gov
Furthermore, the dibromoalkene functionality can be used to create more complex molecular shapes through intramolecular and intermolecular cross-coupling reactions. This allows for the synthesis of macrocycles and other topologically interesting molecules with potential applications in host-guest chemistry and molecular recognition. The ability to precisely control the three-dimensional structure of these molecules is essential for tailoring their properties for specific applications.
Future Research Directions and Emerging Trends for 1,1 Dibromonon 1 En 3 Yne
Development of Novel and Sustainable Synthetic Routes
Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of 1,1-Dibromonon-1-en-3-yne and its analogues. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. The following areas are ripe for exploration:
Mechanochemical Synthesis: This solvent-free approach, which uses mechanical force to drive chemical reactions, offers a sustainable alternative to traditional solution-phase synthesis. nih.govwikipedia.org Future work could explore the mechanochemical bromination of non-1-en-3-yne precursors, potentially using piezoelectric materials as redox catalysts to further enhance sustainability. temple.edu
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Researchers are increasingly investigating the use of halogenases for the specific and selective halogenation of organic molecules. nih.govacs.orgrsc.org A particularly exciting prospect is the enzymatic halogenation of terminal alkynes, a transformation that has been recently demonstrated in natural product biosynthesis. nih.govacs.orgfigshare.comnih.gov Future studies could focus on identifying or engineering halogenases capable of acting on enyne substrates to produce this compound in a highly selective and environmentally benign manner.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic metals (such as iron, copper, and cobalt) is a key trend in sustainable synthesis. rsc.orgrroij.com Research into the use of these earth-abundant metals for the synthesis of gem-dihaloalkenes and enynes could lead to more cost-effective and environmentally friendly production methods.
Green Brominating Agents: The development and utilization of safer and more sustainable brominating agents is another critical area. Alternatives to molecular bromine, such as mixtures of sodium bromide (NaBr) and sodium bromate (NaBrO3) in aqueous media, or the in-situ generation of bromine from bromide salts and an oxidant, offer greener approaches to the synthesis of bromo-organic compounds. figshare.comresearchgate.netbeilstein-journals.orgnih.govfrontiersin.org
| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Direct bromination of a non-1-en-3-yne precursor. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzymatic halogenation of a terminal alkyne on an enyne scaffold. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability. | Catalyzing the formation of the gem-dibromoalkene or the enyne moiety. |
| Green Brominating Agents | Safer handling, reduced environmental impact. | Use of bromide/bromate mixtures or in-situ generated bromine for the dibromination step. |
Exploration of Unprecedented Reactivity Modes and Selective Transformations
The dual functionality of this compound opens the door to a wide array of chemical transformations. Future research will likely focus on exploiting the unique reactivity of this molecule to construct complex molecular architectures with high levels of selectivity.
Cycloaddition Reactions: The enyne moiety is a versatile participant in various cycloaddition reactions, including [2+2], [4+2], and 1,3-dipolar cycloadditions. temple.edursc.orgresearchgate.netresearchgate.net The presence of the dibromoalkene can influence the reactivity and selectivity of these reactions, leading to the formation of novel carbocyclic and heterocyclic scaffolds. Future work could explore intramolecular cycloadditions of strategically functionalized this compound derivatives to rapidly build molecular complexity.
Tandem and Cascade Reactions: The proximate reactive sites in this compound are ideal for designing tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For instance, a reaction could be initiated at the alkyne, followed by a cyclization involving the dibromoalkene. Such strategies are highly atom- and step-economical and are a growing area of interest in modern organic synthesis. nih.gov
Selective Cross-Coupling Reactions: The two bromine atoms of the gem-dibromoalkene are diastereotopic, offering the potential for sequential and selective cross-coupling reactions. By carefully choosing catalysts and reaction conditions, it may be possible to selectively replace one bromine atom, and then the other, with different functional groups. This would provide a powerful tool for the synthesis of highly substituted and functionalized alkenes. nih.gov
Reactivity with Organometallic Reagents: The interaction of this compound with various organometallic reagents is another promising area of investigation. Depending on the nature of the organometallic species, reactions could occur at the carbon-bromine bonds, the alkyne, or a combination of both, potentially leading to novel structures and reaction pathways. wikipedia.orgyoutube.com
| Reaction Type | Potential Outcome | Future Research Focus |
| Cycloaddition Reactions | Formation of novel carbocyclic and heterocyclic compounds. | Intramolecular variants and exploring the influence of the dibromoalkene on reactivity. |
| Tandem/Cascade Reactions | Rapid construction of complex molecular architectures. | Designing substrates for predictable and selective multi-bond forming sequences. |
| Selective Cross-Coupling | Synthesis of highly substituted and functionalized alkenes. | Development of catalytic systems for sequential and diastereoselective functionalization. |
| Reactions with Organometallics | Access to novel organometallic intermediates and products. | Investigating the chemoselectivity of different organometallic reagents. |
Integration into Asymmetric Catalysis and Synthesis
The development of enantioselective transformations is a central goal of modern organic synthesis. Future research will aim to incorporate this compound and its derivatives into asymmetric catalytic processes to generate chiral molecules with high enantiopurity.
Asymmetric Halofunctionalization: While the synthesis of this compound itself could be a target for asymmetric synthesis, the molecule can also serve as a prochiral substrate for asymmetric transformations. For example, the development of catalytic asymmetric halofunctionalization reactions of the alkene moiety could lead to the synthesis of chiral bromo-functionalized products. nih.govnih.govrsc.org
Chiral Ligand Development for Enyne Reactions: The enyne functionality is a well-established substrate for a variety of asymmetric catalytic reactions, often employing chiral phosphine or N-heterocyclic carbene ligands. temple.edursc.orgacs.orgnih.gov Future work could focus on designing new chiral ligands specifically tailored to control the stereochemical outcome of reactions involving this compound, such as asymmetric hydroamination or cycloisomerization. acs.orgfigshare.comresearchgate.netresearchgate.net
Synthesis of Chiral Allenes and Heterocycles: Enynes are valuable precursors for the asymmetric synthesis of chiral allenes and various heterocyclic compounds. beilstein-journals.org Catalytic asymmetric reactions of this compound could provide access to novel chiral allenes bearing a dibromoalkene moiety or be used to construct enantioenriched heterocycles through asymmetric cycloaddition or annulation reactions.
| Asymmetric Approach | Potential Chiral Products | Key Research Challenge |
| Asymmetric Halofunctionalization | Enantioenriched bromo-functionalized derivatives. | Developing catalysts that can control stereoselectivity in the presence of the alkyne. |
| Chiral Ligand Development | Chiral allenes, cyclized products with defined stereocenters. | Designing ligands that can effectively differentiate the prochiral faces of the enyne. |
| Asymmetric Cycloadditions | Enantioenriched carbocyclic and heterocyclic scaffolds. | Controlling both regio- and enantioselectivity in reactions with complex substrates. |
Bio-inspired Synthesis and Biomimetic Transformations
Nature often provides elegant solutions to complex synthetic challenges. Bio-inspired and biomimetic approaches to the synthesis and transformation of molecules like this compound represent a growing and exciting field of research.
Biomimetic Synthesis of Natural Products: Many natural products contain enyne or haloalkene motifs. nih.govtemple.edursc.orgresearchgate.netnih.gov this compound could serve as a key building block in biomimetic syntheses of such natural products, where the synthetic strategy is designed to mimic a proposed biosynthetic pathway. wikipedia.orgnih.gov
Enzymatic Cascades: The development of one-pot multi-enzyme cascade reactions for the functionalization of alkenes is a rapidly advancing area. acs.orgrsc.org Future research could explore the integration of this compound into such cascades, where a series of enzymatic transformations could be used to build up molecular complexity in a highly efficient and selective manner. researchgate.netnih.govstrath.ac.uk
Bio-inspired Catalysis: Chemists are increasingly drawing inspiration from the active sites of enzymes to design synthetic catalysts that can perform challenging transformations under mild conditions. youtube.com The development of bio-inspired catalysts for the selective functionalization of the alkene or alkyne moieties of this compound is a promising avenue for future research.
| Bio-inspired Approach | Potential Application | Future Research Direction |
| Biomimetic Synthesis | Efficient total synthesis of complex natural products. | Identifying natural products with structural motifs derivable from this compound. |
| Enzymatic Cascades | One-pot synthesis of highly functionalized chiral molecules. | Discovering or engineering enzymes that can accept and transform this compound. |
| Bio-inspired Catalysis | Development of highly selective and efficient synthetic catalysts. | Designing small molecule catalysts that mimic the function of halogenases or other relevant enzymes. |
Applications in Supramolecular Chemistry and Nanotechnology
The rigid, linear geometry of the enyne unit, combined with the potential for functionalization at the dibromoalkene, makes this compound an intriguing candidate for applications in supramolecular chemistry and nanotechnology.
Molecular Scaffolding and Self-Assembly: The defined shape of this compound could be exploited in the design of molecular scaffolds for the construction of complex supramolecular architectures. The bromine atoms could serve as handles for further functionalization, allowing for the attachment of recognition motifs or other functional groups that can direct self-assembly processes.
Precursors for Carbon-Rich Nanomaterials: Enynes are known precursors for the synthesis of carbon-rich materials, such as graphene nanoribbons and other graphitic structures. The presence of the dibromoalkene in this compound could provide a handle for surface-assisted polymerization and subsequent dehalogenation to form novel carbon-based nanomaterials with tailored electronic properties.
Functionalization of Surfaces: The alkyne moiety can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for the functionalization of surfaces and biomolecules. This compound could be used to introduce a dibromoalkene functionality onto a surface, which could then be further modified through cross-coupling reactions.
| Application Area | Potential Use of this compound | Future Research Focus |
| Supramolecular Chemistry | As a rigid building block for self-assembling systems. | Designing and synthesizing derivatives with specific recognition motifs. |
| Nanotechnology | As a precursor for the bottom-up synthesis of carbon nanomaterials. | Investigating on-surface polymerization and cyclization reactions. |
| Surface Science | For the functionalization of surfaces via "click" chemistry. | Exploring the subsequent transformations of the surface-bound dibromoalkene. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
